molecular formula C8H5BrF3NO2 B145426 2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene CAS No. 133605-26-2

2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene

Cat. No. B145426
CAS RN: 133605-26-2
M. Wt: 284.03 g/mol
InChI Key: WOHIRSIRDGJACD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene, also known as BTB or BTBN, is a chemical compound that has been widely studied for its potential applications in scientific research. BTB is a benzene derivative that contains a nitro group, a bromomethyl group, and a trifluoromethyl group.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene has been utilized in the synthesis of complex chemical structures. For instance, this compound has been involved in the synthesis of new ligands like 2-bromo-1,3-bis(triazol-1-ylmethyl)benzene, which were used for determining ultra-trace concentrations of nickel by adsorptive stripping voltammetry (Hurtado et al., 2013). Another study demonstrated its role in the synthesis of highly efficient anion transporters with strong electron-withdrawing substituents, leading to a significant increase in activity (Peng et al., 2016).

Crystallography and Molecular Interactions

The structural characteristics and molecular interactions of compounds related to 2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene have been extensively studied. For example, the X-Ray structure determination of bromo- and/or bromomethyl-substituted benzenes has provided valuable insights into molecular interactions such as Br···Br, C–H···Br, and C–Br···π, which play a crucial role in the packing of these compounds (Jones et al., 2012).

Spectroscopy and Electronic Properties

Spectroscopic studies, including Fourier transform infrared (FT-IR) and FT-Raman spectroscopy, have been conducted to investigate the vibrational, structural, and electronic properties of related compounds. These studies provide insights into the influence of substituent groups on the molecular and electronic properties of the compounds (Saravanan et al., 2014).

Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, 2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene derivatives have been used in the fabrication of crosslinked polybenzimidazole membranes. These membranes are crucial for high-temperature proton exchange membrane fuel cells, showcasing the importance of this compound in advancing fuel cell technology (Yang et al., 2018).

Safety and Hazards

“2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene” is likely to be hazardous given its structural similarity to other hazardous compounds. For example, “2,4-Bis(trifluoromethyl)benzyl bromide” is known to cause severe skin burns and eye damage .

properties

IUPAC Name

2-(bromomethyl)-1-nitro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-4-5-6(8(10,11)12)2-1-3-7(5)13(14)15/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHIRSIRDGJACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443295
Record name 2-(bromomethyl)-1-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene

CAS RN

133605-26-2
Record name 2-(bromomethyl)-1-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-methyl-1-nitro-3-trifluoromethyl-benzene (5.0 g, 24.4 mmol) in CCl4 (300 mL) was added N-bromosuccinimide (4.35 g, 24.4 mmol) and benzoyl peroxide (0.11 g, 0.45 mmol). The mixture was heated to reflux and exposed to light (300 W) for 20 h. The mixture was cooled to room temperature, filtered and concentrated. Purification by column chromatography (EtOAc-hexanes) afforded 3.03 g (44%) of the benzyl bromide, a yellow oil. 1H NMR (400 MHz, CDCl3) δ 4.93 (s, 2 H), 7.63 (t, J=8.1 Hz, 1 H), 7.94 (d, J=7.8 Hz, 1 H), 8.06 (d, J=8.1 Hz, 1 H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.35 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0.11 g
Type
catalyst
Reaction Step One
Yield
44%

Synthesis routes and methods II

Procedure details

A 500 mL round bottomed flask was charged with 250 mL of carbon tetrachloride 15.90 g. of 2-(trifluoromethyl)-6-nitrotoluene, 27.60 g. of N-bromosuccinimide, and 11.8 g of benzoyl peroxide. This mixture was brought under reflux and stirred at this temperature for 14 h. The mixture was cooled, filtered and 9.94 g of N-bromosuccinimide together with 4.2 g of benzoyl peroxide was added to the filtrate. This mixture was brought under reflux for 14 h. The mixture was cooled, filtered and the filtrate was stripped of solvent. The crude product was chromatographed on a SiO2 column to give 19.57 g (88.9% yield) of pure product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.8 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
88.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene
Reactant of Route 4
Reactant of Route 4
2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene
Reactant of Route 5
Reactant of Route 5
2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene
Reactant of Route 6
2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.